molecular formula C9H11FN2O6 B1638256 5-Fluoro-1-(b-L-ribofuranosyl)-uracil

5-Fluoro-1-(b-L-ribofuranosyl)-uracil

Cat. No.: B1638256
M. Wt: 262.19 g/mol
InChI Key: FHIDNBAQOFJWCA-TYQACLPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 5-Fluoro-1-(b-L-ribofuranosyl)-uracil involves multiple steps. One common method includes the fluorination of uracil derivatives followed by glycosylation with a protected sugar moiety. The reaction conditions typically involve the use of strong acids or bases and high temperatures to facilitate the formation of the desired product . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

5-Fluoro-1-(b-L-ribofuranosyl)-uracil undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Fluoro-1-(b-L-ribofuranosyl)-uracil has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(b-L-ribofuranosyl)-uracil involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets viral polymerases and cellular enzymes, disrupting the replication process of viruses and the proliferation of cancer cells .

Comparison with Similar Compounds

5-Fluoro-1-(b-L-ribofuranosyl)-uracil is unique due to its fluorine atom, which enhances its stability and biological activity compared to other nucleoside analogs. Similar compounds include:

Properties

Molecular Formula

C9H11FN2O6

Molecular Weight

262.19 g/mol

IUPAC Name

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m0/s1

InChI Key

FHIDNBAQOFJWCA-TYQACLPBSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F

sequence

N

Origin of Product

United States

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